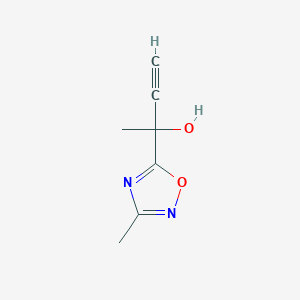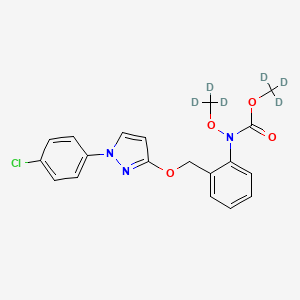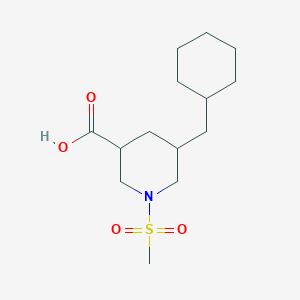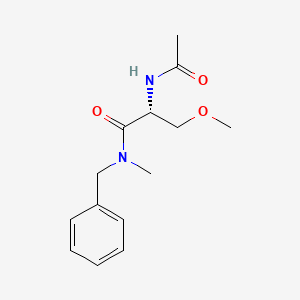
(R)-2-Acetamido-N-benzyl-3-methoxy-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Acetamido-N-benzyl-3-methoxy-N-methylpropanamide is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is known for its unique structural properties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Acetamido-N-benzyl-3-methoxy-N-methylpropanamide typically involves the use of Boc-serine to form lactone, followed by O-methylation without the addition of any catalyst . This method is advantageous due to its simplicity, mild reaction conditions, and suitability for industrial production.
Industrial Production Methods
In industrial settings, the preparation of ®-2-Acetamido-N-benzyl-3-methoxy-N-methylpropanamide involves phase-transfer catalysis and other metal catalysts to enhance the efficiency and yield of the reaction . This method is optimized for large-scale production, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-Acetamido-N-benzyl-3-methoxy-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen or the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.
Scientific Research Applications
®-2-Acetamido-N-benzyl-3-methoxy-N-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on various biological pathways and processes.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of ®-2-Acetamido-N-benzyl-3-methoxy-N-methylpropanamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Lacosamide: A similar compound used in the treatment of epilepsy.
N-benzylacetamide: Shares structural similarities but differs in its biological activity and applications.
Uniqueness
®-2-Acetamido-N-benzyl-3-methoxy-N-methylpropanamide is unique due to its specific chiral configuration and the presence of both acetamido and methoxy groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C14H20N2O3 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(2R)-2-acetamido-N-benzyl-3-methoxy-N-methylpropanamide |
InChI |
InChI=1S/C14H20N2O3/c1-11(17)15-13(10-19-3)14(18)16(2)9-12-7-5-4-6-8-12/h4-8,13H,9-10H2,1-3H3,(H,15,17)/t13-/m1/s1 |
InChI Key |
SGYKCQVUCNHDRI-CYBMUJFWSA-N |
Isomeric SMILES |
CC(=O)N[C@H](COC)C(=O)N(C)CC1=CC=CC=C1 |
Canonical SMILES |
CC(=O)NC(COC)C(=O)N(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


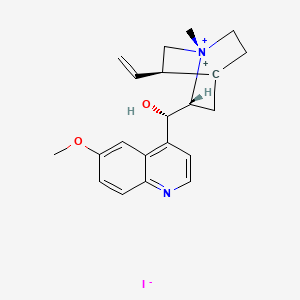
![[3,4-Dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl] 4-nitrobenzoate](/img/structure/B13853745.png)
![5-Ethenyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13853752.png)
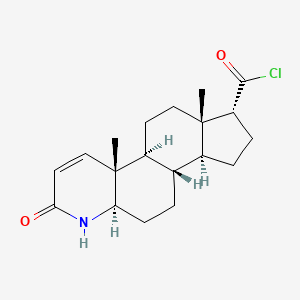

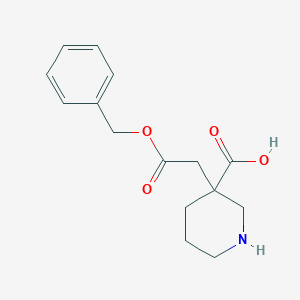
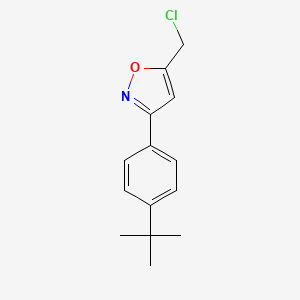
![Methyl 4-chloro-5-iodo-2-[[2-(3-methoxyphenyl)acetyl]amino]benzoate](/img/structure/B13853788.png)
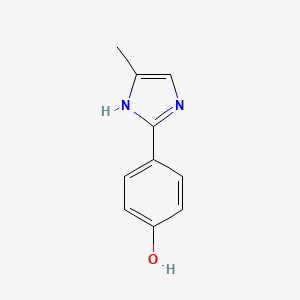
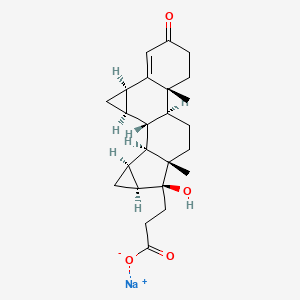
![6-iodo-N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13853826.png)
